molecular formula C6H4ClNO2 B146284 1-Chloro-2-nitrobenzene CAS No. 88-73-3

1-Chloro-2-nitrobenzene

Cat. No. B146284
CAS RN: 88-73-3
M. Wt: 157.55 g/mol
InChI Key: BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Description

1-Chloro-2-nitrobenzene is a chemical compound that is part of the chloronitrobenzene family. It is an organic molecule that contains a benzene ring substituted with a chlorine atom and a nitro group at the 1 and 2 positions, respectively. This compound is of interest due to its role as an intermediate in the synthesis of other chemicals and its involvement in various chemical reactions.

Synthesis Analysis

The synthesis of 1-Chloro-2-nitrobenzene can be achieved through various methods. One approach involves the catalytic synthesis in a specially designed tower reactor, where 1-chloro-4-nitrobenzene is reacted with chlorine in the presence of a Lewis acid catalyst, yielding 1,2-dichloro-4-nitrobenzene with a high yield of 83.26% . Another method includes the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes, which can produce 1-nitro-2-vinylbenzene as a principal product . Additionally, the Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid using Pd(PPh3)4 as a catalyst has been reported to be an efficient method for synthesizing 2-nitrobiphenyls .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-nitrobenzene is characterized by the presence of a nitro group that is almost perpendicular to the aromatic ring. The crystal structure of related compounds, such as 1,3,5-triisopropyl-2-nitrobenzene, shows disorder in the crystal lattice, which is indicated by the large Ueq values of the atoms of the substituent groups . The crystal structure of 1-chloro-2-nitrobenzene itself is made up of molecules linked by N—O...Cl halogen bonds and involves aromatic π-π stacking .

Chemical Reactions Analysis

1-Chloro-2-nitrobenzene undergoes various chemical reactions. For instance, under anaerobic conditions, a bacterial strain LW1 can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol, which is further converted into 5-chloropicolinic acid in the presence of oxygen . Electrophilic aromatic substitution reactions, such as nitration, have been studied for chloronitrobenzenes, yielding products like dichlorodinitrobenzene and chlorotrinitrobenzene . Moreover, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been investigated, revealing the importance of electronic, steric, and lipophilic properties in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-nitrobenzene are influenced by its molecular structure. The presence of the nitro group and chlorine atom contributes to its reactivity and physical characteristics. The compound's crystal structure exhibits thermal vibrations near the melting point, with the torsional vibrations of the nitro group playing a significant role in the phase transition to the liquid phase . The solvate structure of related compounds, such as 3,4-dichloro-1-nitrobenzene with aniline, demonstrates the formation of two-dimensional sheets linked by hydrogen bonds .

Scientific Research Applications

Biodegradation and Environmental Remediation

1-Chloro-2-nitrobenzene has been studied for its potential in environmental applications, particularly in biodegradation processes. A notable study by Shah (2014) explored the use of Pseudomonas acidovorans XII, a bacterial strain, for the microbial degradation of 1-chloro-4-nitrobenzene, a similar compound. This strain uses 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source, demonstrating its potential for environmental remediation of nitrobenzene compounds Shah, 2014.

Chemical Synthesis and Catalysis

1-Chloro-2-nitrobenzene is a valuable intermediate in chemical synthesis. Blanksma and Fohr (2010) found that chlorine atoms in compounds like 1-chloro-2-cyano-4-nitrobenzene can be substituted with various groups, indicating its utility in synthesizing diverse chemicals Blanksma & Fohr, 2010.

Crystallography and Material Science

Mossakowska and Wójcik (2007) investigated the crystal structure of 1-chloro-2-nitrobenzene, focusing on its halogen bonds and aromatic π–π stacking. This research offers insights into the material properties and phase transitions of 1-chloro-2-nitrobenzene, important for material science applications Mossakowska & Wójcik, 2007.

Environmental Sensing and Analysis

Kingsford et al. (2018) demonstrated the use of 1-chloro-4-nitrobenzene in environmental sensing. They developed an electrochemical sensor for detecting 1-chloro-4-nitrobenzene in the environment, highlighting its relevance in monitoring environmental pollutants Kingsford et al., 2018.

Isotopic Abundance Analysis in Chemical Synthesis

Trivedi et al. (2016) focused on the isotopic abundance ratios in biofield energy treated 1-chloro-3-nitrobenzene, another variant of nitrobenzene. This research is significant for understanding the effects of biofield energy on the chemical and physical properties of nitrobenzene derivatives Trivedi et al., 2016.

Safety And Hazards

1-Chloro-2-nitrobenzene is considered hazardous. It is harmful if swallowed and toxic in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-2-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID0020280
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Molecular Weight

157.55 g/mol
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Physical Description

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C
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Flash Point

261 °F (NTP, 1992), 127 °C, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none
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Density

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Product Name

1-Chloro-2-nitrobenzene

Color/Form

Yellow crystals, Monoclinic needles

CAS RN

88-73-3, 25167-93-5
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Melting Point

90 to 91 °F (NTP, 1992), 32 °C, 33 °C
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Record name 1-CHLORO-2-NITROBENZENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322
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Record name 1-CHLORO-2-NITROBENZENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Example VI was repeated except that the 2-chloronitrobenzene/2-chloropropionate/DMF solution was added over a period of 30 minutes during which the temperature of the reaction mixture was maintained at 25°-30° C. by intermittent cooling with an ice/water bath, and stirring of the reaction mixture was continued for 30 minutes after completion of this dropwise addition. The reaction mixture was then poured into 150 ml of 1N HCl and extracted with four 150 ml portions of diethyl ether. The ether layers were combined, dried over MgSO4, and concentrated to give an oil which was adsorbed on 15 g of silica gel (230-400 mesh). This was loaded on a column of 200 g of silica gel which was eluted with 30% dichloromethane/70% petroleum ether under nitrogen pressure to give 0.65 g of unreacted 2-chloronitrobenzene and 8.4 g of methyl 2-(3-chloro-4-nitrobenzene)propionate--a yield of about 68%.
Name
2-chloronitrobenzene 2-chloropropionate DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the equation of the process according to the invention, chlorobenzene is reacted with nitric acid to give nitrochlorobenzene and water. Thus, chlorobenzene and nitric acid are introduced into the process, and nitrochlorobenzene and water are discharged; the sulphuric acid/phosphoric acid/water mixture described being the reaction medium. Since, in the case of industrial implementation, it is advantageous to use water-containing nitric acids, the water of the water-containing nitric acid used has to be discharged in addition to the water of the reaction.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-nitrobenzene
Reactant of Route 2
1-Chloro-2-nitrobenzene
Reactant of Route 3
1-Chloro-2-nitrobenzene
Reactant of Route 4
1-Chloro-2-nitrobenzene
Reactant of Route 5
1-Chloro-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-nitrobenzene

Citations

For This Compound
781
Citations
EM van der Aar, MJ de Groot, T Bouwman… - Chemical research in …, 1997 - ACS Publications
… To a mixture of 1 g (6.35 mmol) of 1-chloro-2-nitrobenzene, 1 g of Ag 2 SO 4 , and 10 mL of sulfuric acid (95−98%) was slowly added 0.4 mL of bromine. This mixture was heated on a …
Number of citations: 15 pubs.acs.org
OA Oloba‐Whenu, C Isanbor - Journal of Physical Organic …, 2015 - Wiley Online Library
Computational studies are reported for reactions of 4‐substituted‐1‐chloro‐2,6‐dinitrobenzenes 1, 6‐substituted‐1‐chloro‐2,4‐dinitrobenzenes 2 and some of the corresponding 1‐…
Number of citations: 12 onlinelibrary.wiley.com
I Mossakowska, G Wójcik - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
… The crystal structure of 1-chloro-2-nitrobenzene, C 6 H 4 ClNO 2 , is made up of molecules which are linked by N—O⋯Cl halogen bonds. These molecular chains are involved in …
Number of citations: 14 scripts.iucr.org
SK Gudlawar, J Dwivedi - Journal of Liquid Chromatography & …, 2014 - Taylor & Francis
… quantitation of 1-Chloro-2-nitrobenzene was … 1-chloro-2-nitrobenzene in quetiapine. According to our knowledge it is the first LCMS method for determination of 1-chloro-2-nitrobenzene. …
Number of citations: 1 www.tandfonline.com
HH Hodgson, JH Wilson - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… were manifold : moreover, the addition of sodium hydroxide to suppress the hydrolysis of the sulphide produced further complications, an& in the case of 1 -chloro-2nitrobenzene, steric …
Number of citations: 9 pubs.rsc.org
AM Porto, L Altieri, AJ Castro, JA Brieux - Journal of the Chemical …, 1966 - pubs.rsc.org
… Daniel Potasznik for communicating their results on the reactivity of 4- and 5-substituted 1-chloro-2-nitrobenzene with piperidine in methanol prior to their publication. …
Number of citations: 19 pubs.rsc.org
APJ Hoogeveen - Recueil des Travaux Chimiques des Pays …, 1931 - Wiley Online Library
… From this it would be expected that the mobility of the chlorine atom in I -chloro-2-nitronaphthalene would be greater than that of the halogen atom in 1 -chloro-2-nitrobenzene. …
Number of citations: 5 onlinelibrary.wiley.com
MW Melhuish, RB Moodie - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… 1-Chloro-2-nitrobenzene (mp 31-32 "C from EtOH-H20), 1 -chloro-3-nitrobenzene (mp 45-46 "C from EtOH-H20), 1-chloro-4-nitrobenzene (mp 83.5 "C from EtOH-H20), 1chloro-2,4-…
Number of citations: 5 pubs.rsc.org
V Elumalai, AH Sandtorv… - European Journal of …, 2016 - Wiley Online Library
… of highly substituted and congested 1-chloro-2-nitrobenzene with phenylboronic acid was … tolerance with phenylboronic acid and for 1-chloro-2-nitrobenzene and thus is a general …
AM Sipyagin, VS Enshov, SA Kashtanov… - Journal of fluorine …, 2004 - Elsevier
… New 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared from the corresponding bis(4-chloro-3-…
Number of citations: 60 www.sciencedirect.com

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